N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
This oxalamide derivative features a 2,3-dimethylphenyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at N2. The tosyl (p-toluenesulfonyl) group on the piperidine ring introduces sulfonamide functionality, while the dimethylphenyl group enhances lipophilicity.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-10-12-21(13-11-17)32(30,31)27-16-5-4-8-20(27)14-15-25-23(28)24(29)26-22-9-6-7-18(2)19(22)3/h6-7,9-13,20H,4-5,8,14-16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZWJZIWWZFGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, noted for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C24H31N3O4S
- Molecular Weight : 457.59 g/mol
- CAS Number : 898348-34-0
The compound's structure features a dimethylphenyl group and a tosylpiperidine moiety, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tosylpiperidine : The tosyl group is introduced to the piperidine ring via sulfonation using tosyl chloride.
- Oxalamide Formation : The tosylpiperidine intermediate is reacted with oxalyl chloride and an appropriate amine under controlled conditions.
Biological Activity
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies.
The compound likely interacts with specific receptors involved in pain perception, including opioid receptors. Preliminary studies suggest that it may modulate pain pathways through these interactions, potentially influencing neurotransmitter systems that regulate pain responses.
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Pain Management :
- A study demonstrated that this compound significantly reduced pain responses in animal models when administered at specific dosages.
- The analgesic effect was comparable to established opioid analgesics but with a potentially lower risk of addiction.
-
Anti-inflammatory Effects :
- In vitro assays indicated that the compound inhibited pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating inflammatory conditions.
- Animal studies showed a reduction in inflammation markers following treatment with the compound.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N1-(3-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Methoxy substituent enhances solubility |
| N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Cyclopropane ring adds steric hindrance |
| N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Fluorine substituent may alter electronic properties |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties between the target compound and analogs:
Key Observations :
Pharmacokinetic and Metabolic Profiles
- Absorption/Distribution : The target’s higher molecular weight (457.6 vs. 405.5–447.5) and lipophilicity suggest slower absorption but improved tissue penetration relative to S336/S5456.
- Metabolism : Sulfonamides (target, ) are prone to glucuronidation and sulfation, whereas methoxy groups (S336/S5456) undergo demethylation or hydroxylation .
- CYP Inhibition : S5456 inhibits CYP3A4 (51% at 10 µM) , but the target’s dimethylphenyl group may reduce such interactions due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
- Methodology :
-
Step 1 : Start with the formation of the oxalamide core via coupling of 2,3-dimethylphenylamine and 2-(1-tosylpiperidin-2-yl)ethylamine using oxalyl chloride or ethyl oxalate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
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Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final product characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
-
Key Reagents : Oxalyl chloride, triethylamine (base), tosyl-protected piperidine derivatives .
- Table 1 : Common Reagents for Oxalamide Synthesis
| Reagent | Role | Example Use Case | Reference |
|---|---|---|---|
| Oxalyl chloride | Carboxylic acid activation | Oxalamide bond formation | |
| LiAlH4 | Reduction of carbonyl groups | Post-synthetic modification | |
| Tosyl chloride | Piperidine protection | Stabilizing amine intermediates |
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,3-dimethylphenyl; piperidinyl protons at δ 1.2–3.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve torsional angles in the oxalamide linkage and piperidine ring conformation .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility :
- Polar aprotic solvents (DMF, DMSO) are optimal due to the tosyl and oxalamide groups. Limited solubility in water (<0.1 mg/mL) .
- Stability :
- Store at –20°C in amber vials under inert gas (N2 or Ar). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the tosyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step in large-scale synthesis?
- Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 24 hrs conventional) .
- Screen coupling agents: DCC/HOBt vs. EDCl/DMAP for activating oxalic acid derivatives. Yields improve with EDCl (85% vs. 72%) .
- Table 2 : Yield Optimization Parameters
| Parameter | Effect on Yield | Reference |
|---|---|---|
| Temperature (60°C → 80°C) | +15% | |
| Solvent (THF → DMF) | +20% | |
| Catalyst (none vs. DMAP) | +12% |
Q. What mechanistic insights explain discrepancies in biological activity across similar oxalamides?
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Tosyl vs. acetyl groups on piperidine alter steric hindrance, impacting target binding (e.g., enzyme inhibition assays) .
- Case Study : N1-(2-methoxyphenyl) analogs show 10-fold lower IC50 than 2,3-dimethylphenyl derivatives in kinase assays due to enhanced hydrogen bonding .
- Experimental Design :
- Use molecular docking (AutoDock Vina) to model interactions with target proteins. Validate with mutagenesis studies .
Q. How should researchers address inconsistencies in NMR data for piperidine ring conformers?
- Troubleshooting :
- Variable temperature NMR (VT-NMR): Monitor coalescence of piperidine proton signals (e.g., –40°C to 60°C) to identify dynamic ring flipping .
- DFT calculations (Gaussian 09): Simulate energy barriers between chair and boat conformations .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Safety Protocols :
- Acute Toxicity Screening : Follow OECD 423 guidelines (oral LD50 in rodents). If H302 (harmful if swallowed) is observed, reformulate with PEG-based carriers .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure (H315/H319) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s metabolic stability?
- Hypothesis Testing :
- Liver Microsome Assay : Compare degradation rates across species (human vs. rat). If human CLint > rat, species-specific CYP450 isoforms may explain discrepancies .
- LC-MS/MS Metabolite ID : Identify oxidative metabolites (e.g., hydroxylation at piperidine) contributing to instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
